molecular formula C12H15N3 B13209000 N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13209000
M. Wt: 201.27 g/mol
InChI Key: XVOQBGJGPRVGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine , reflects its precise molecular architecture. Breaking down the nomenclature:

  • The parent heterocycle is a pyrazole (a five-membered ring with two adjacent nitrogen atoms).
  • The 1H designation indicates the tautomeric form where one nitrogen is protonated, with the hydrogen atom residing on the first nitrogen atom.
  • A methyl group (-CH₃) is attached to the first position of the pyrazole ring.
  • At the fourth position of the pyrazole, an amine group (-NH₂) is bonded to a 3,5-dimethylphenyl substituent (a benzene ring with methyl groups at the third and fifth positions).

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2060021-27-2 , a unique identifier assigned to distinguish it from other structurally similar molecules. The CAS registry system ensures unambiguous identification in chemical databases and commercial catalogs, critical for research reproducibility and regulatory compliance.

Table 1: Key Identifiers of this compound

Property Value
CAS Registry Number 2060021-27-2
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
SMILES Notation CN1N=CC(NC2=CC(C)=CC(C)=C2)=C1

The SMILES notation (CN1N=CC(NC2=CC(C)=CC(C)=C2)=C1) encodes the connectivity of atoms, emphasizing the methyl group at position 1 of the pyrazole and the 3,5-dimethylphenylamine moiety at position 4.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-10(2)6-11(5-9)14-12-7-13-15(3)8-12/h4-8,14H,1-3H3

InChI Key

XVOQBGJGPRVGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. One common method is the condensation reaction between 3,5-dimethylaniline and 1-methyl-1H-pyrazol-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: It has been investigated for its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Pyrazole Core Modifications

  • N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine (CAS 2059999-84-5): This analog lacks the 1-methyl group on the pyrazole ring.
  • 1-(4-Methylsulfonylphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide : Features a sulfonyl group and a benzodioxole substituent. The sulfonyl group enhances electron-withdrawing effects, which could stabilize interactions with enzymatic targets, as seen in PET inhibitors .

Phenyl Ring Substituent Variations

  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide : Replacing methyl groups with fluorine atoms increases electron-withdrawing effects, enhancing PET inhibition (IC50 ~10 µM). This suggests that electronegative substituents improve activity in photosynthesis-targeting applications .
  • Crystal structure analysis reveals that meta-substituted halogens influence molecular packing, which may correlate with solid-state stability .

Table 1: Comparison of Key Analogues

Compound Name Core Structure Phenyl Substituents Key Activity/Property Reference
N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine 1-Methylpyrazole 3,5-Dimethyl Not reported (inferred lipophilicity) -
N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine Pyrazole 3,5-Dimethyl Not reported
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-Difluoro PET inhibition (IC50 ~10 µM)
1-(4-Methylsulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 4-Methylsulfonyl Anticancer/anti-inflammatory (inferred)

Key Observations:

Substituent Position and Electronic Effects: Meta-substituted electron-withdrawing groups (e.g., -F, -Cl) enhance PET inhibition by stabilizing charge interactions in photosystem II .

Core Modifications: The 1-methyl group on the pyrazole ring in the target compound may enhance metabolic stability compared to non-methylated analogs . Carboxamide-linked derivatives (e.g., naphthalene-carboxamides) exhibit stronger PET inhibition than amine-linked pyrazoles, suggesting the importance of hydrogen-bonding motifs .

Physicochemical and Crystallographic Insights

  • Crystal Packing: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits asymmetric unit variations depending on substituents.
  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to halogenated analogs, which may enhance blood-brain barrier penetration in therapeutic contexts.

Biological Activity

N-(3,5-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, structural characteristics, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following chemical attributes:

  • Molecular Formula : C_{12}H_{14}N_{4}
  • Molecular Weight : Approximately 201.27 g/mol
  • Structure : It features a five-membered heterocyclic pyrazole ring with a 3,5-dimethylphenyl substituent at position 1 and a methyl group at position 4.

The unique substitution pattern may confer distinct biological activities compared to other pyrazole derivatives, enhancing its potential therapeutic applications.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory properties . The compound is believed to inhibit key enzymes involved in inflammatory pathways. Although the precise molecular targets and mechanisms of action are still under investigation, its interactions with specific receptors may lead to therapeutic applications in treating inflammatory conditions.

Research into the mechanism of action is ongoing. The compound's ability to modulate biological pathways associated with inflammation suggests that it may interact with various biological targets. Interaction studies focus on binding affinities to enzymes and receptors relevant to inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other similar pyrazole derivatives. Below is a table summarizing some notable compounds:

Compound NameMolecular FormulaSimilarity Index
3-Methyl-1H-pyrazol-4-amine hydrochlorideC_5H_9N_30.94
4-Amino-5-methyl-1H-pyrazole-3-carbonitrileC_6H_8N_40.83
(4-Amino-1H-pyrazol-5-yl)methanolC_5H_8N_4O0.81

The structural features of this compound allow for targeted interactions with biological molecules, potentially leading to enhanced therapeutic effects compared to other derivatives.

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound. This suggests a promising avenue for further research into its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been conducted to evaluate how modifications in the chemical structure affect biological activity. These studies reveal that specific substitutions can enhance or diminish the compound's efficacy against inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.